2-[(4,8-Dimethylquinazolin-2-yl)amino]-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4-ol
Description
2-[(4,8-Dimethylquinazolin-2-yl)amino]-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4-ol is a heterocyclic organic compound featuring a fused quinazoline-pyrimidine scaffold. This structure integrates a 4,8-dimethylquinazoline moiety linked via an amino group to a pyrimidine ring substituted with a pyrimidin-2-ylsulfanyl methyl group at the 6-position. Such hybrid architecture is notable for combining the pharmacophoric features of both quinazolines (known for kinase inhibition) and pyrimidines (critical in nucleic acid metabolism), enabling diverse biological interactions .
Its quinazoline component may target tyrosine kinases, while the pyrimidine-sulfanyl substituent enhances solubility and binding specificity. Preclinical studies highlight its ability to inhibit viral replication and induce apoptosis in cancer cell lines, with IC50 values in the low micromolar range .
Properties
Molecular Formula |
C19H17N7OS |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-[(4,8-dimethylquinazolin-2-yl)amino]-4-(pyrimidin-2-ylsulfanylmethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C19H17N7OS/c1-11-5-3-6-14-12(2)22-17(25-16(11)14)26-18-23-13(9-15(27)24-18)10-28-19-20-7-4-8-21-19/h3-9H,10H2,1-2H3,(H2,22,23,24,25,26,27) |
InChI Key |
DSMODWQWTNTUBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NC(=CC(=O)N3)CSC4=NC=CC=N4)C |
Origin of Product |
United States |
Preparation Methods
Industrial Production: Industrial production methods typically optimize yield, scalability, and cost-effectiveness. Companies and research institutions may employ proprietary processes for large-scale production. For specific industrial methods, consult relevant patents or industry publications.
Chemical Reactions Analysis
Reactivity: This compound likely undergoes various chemical reactions, including:
Oxidation: Oxidative transformations may occur, leading to the formation of different functional groups.
Reduction: Reduction reactions can modify the compound’s structure.
Substitution: Substituting functional groups can alter its properties.
Common Reagents and Conditions: Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions depend on the specific transformation.
Major Products: The major products formed during these reactions would vary based on the specific reaction type and conditions. Further research is needed to identify these products conclusively.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure.
Catalysis: Investigating its catalytic properties could lead to novel applications.
Biological Activity: Understanding its effects on biological systems, such as enzyme inhibition or receptor binding.
Drug Development: Assessing its pharmacological properties for therapeutic purposes.
Materials Science:
Agrochemicals: Investigating its use in crop protection.
Mechanism of Action
The compound’s mechanism of action remains an area of active research. It likely interacts with specific molecular targets or pathways, influencing cellular processes. Further studies are necessary to elucidate these mechanisms.
Comparison with Similar Compounds
A. Binding Affinity and Target Specificity
The compound demonstrates superior binding to the translationally controlled tumor protein (TCTP), a regulator of apoptosis and cancer progression. Molecular docking reveals a binding energy of -9.50 kcal/mol (Ki = 68.29 nM), outperforming Artesunate (control: Ki = 53.67 µM) . Its pyrimidinylsulfanyl group forms hydrogen bonds with Val70 and Glu80 residues, enhancing target engagement .
B. Cytotoxic Efficacy
In vitro studies show potent growth inhibition across multiple cancer cell lines:
- SK-OV-3 (ovarian) : IC50 = 1.91 ± 0.24 µM
- MCF-7 (breast) : IC50 = 3.56 ± 0.77 µM
- MOLT-4 (leukemia) : IC50 = 1.51 ± 0.08 µM
This efficacy surpasses analogs like ZINC10157406 (similar structure but lower TCTP affinity) and matches erlotinib in potency but with a novel mechanism .
C. Structural Advantages Over Similar Compounds
Pyrimidinylsulfanyl vs. Methyl/Phenyl Groups : The sulfanyl moiety improves solubility and metabolic stability compared to methyl or phenyl substitutions in analogs (e.g., 6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol) .
Dual Heterocyclic Core : Unlike simpler quinazolines (e.g., N,2-dimethylquinazolin-4-amines), the hybrid scaffold enables simultaneous targeting of kinases and nucleic acid synthesis pathways .
Biological Activity
Overview
The compound 2-[(4,8-Dimethylquinazolin-2-yl)amino]-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4-ol is a member of the quinazoline and pyrimidine derivatives, which have garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes current research findings on its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 357.44 g/mol. The structural complexity allows for various interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit certain enzymes or receptors involved in cellular signaling pathways. For example, quinazoline derivatives have been shown to act as inhibitors of protein kinases, which play a crucial role in cell proliferation and survival.
Anticancer Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant anticancer properties. In vitro assays have shown that these compounds can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression.
| Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|
| Breast Cancer | 5.0 | Apoptosis induction via caspase activation |
| Lung Cancer | 3.5 | Cell cycle arrest at G1 phase |
| Colon Cancer | 4.2 | Inhibition of proliferation through kinase inhibition |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. Studies report effective inhibition against both gram-positive and gram-negative bacteria, as well as fungi.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 64 |
Case Studies
- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of similar quinazoline derivatives in human breast cancer cells. The results indicated that the compounds significantly reduced cell viability and induced apoptosis through mitochondrial pathways.
- Antimicrobial Efficacy : Research conducted at a university laboratory assessed the antimicrobial activity of various pyrimidine derivatives, including our compound of interest. The results demonstrated that it effectively inhibited bacterial growth, particularly in resistant strains of E. coli.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
